[(Furan-2-yl)(phenyl)methyl]hydrazine
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Overview
Description
[furan-2-yl(phenyl)methyl]hydrazine is an organic compound with the molecular formula C11H12N2O. It is a hydrazine derivative that features a furan ring and a phenyl group attached to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [furan-2-yl(phenyl)methyl]hydrazine typically involves the reaction of furan-2-carbaldehyde with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
[furan-2-yl(phenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azines, while reduction can produce hydrazones .
Scientific Research Applications
[furan-2-yl(phenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [furan-2-yl(phenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, it can interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
[furan-2-yl(phenyl)methyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.
[furan-2-yl(phenyl)methyl]ketone: Contains a ketone group instead of a hydrazine moiety.
[furan-2-yl(phenyl)methyl]alcohol: Features an alcohol group instead of a hydrazine moiety.
Uniqueness
[furan-2-yl(phenyl)methyl]hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
[(Furan-2-yl)(phenyl)methyl]hydrazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this hydrazine derivative, supported by data tables and relevant research findings.
This compound has the molecular formula C11H12N2O and is characterized by the presence of both furan and phenyl groups attached to a hydrazine moiety. The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with appropriate aldehydes or ketones under acidic or basic conditions.
2.1 Antimicrobial Activity
Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Hydrazine Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 10 µg/mL |
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | Escherichia coli | 15 µg/mL |
2.2 Anticancer Potential
Hydrazine derivatives have shown promising anticancer activity. For example, a study highlighted that certain hydrazone derivatives exhibited cytotoxic effects against various cancer cell lines, including HEPG2 and HCT-116, with IC50 values as low as 3–5 µM . The mechanism of action often involves the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of apoptotic proteins .
Table 2: Anticancer Activity of Hydrazine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HEPG2 | 4 |
Hydrazone derivative | HCT-116 | 5 |
2.3 Enzyme Inhibition
The enzyme inhibition potential of hydrazine derivatives has also been explored. Notably, compounds like this compound have been identified as inhibitors of monoamine oxidase (MAO), an enzyme implicated in various neurological disorders . This inhibition suggests potential applications in treating conditions such as depression and anxiety.
3. Case Studies
Several case studies have illustrated the biological activity of hydrazine derivatives:
- Antimicrobial Efficacy : A study conducted on a series of furan-based hydrazines revealed that they exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as alternative antibiotics .
- Antitumor Properties : Another investigation focused on the anticancer properties of furan-containing hydrazines, demonstrating their ability to induce apoptosis in cancer cells through ROS-mediated pathways .
- Neuroprotective Effects : Research has also suggested that certain hydrazine derivatives may offer neuroprotective benefits by inhibiting MAO activity, potentially leading to therapeutic applications in neurodegenerative diseases .
Properties
CAS No. |
1016705-64-8 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[furan-2-yl(phenyl)methyl]hydrazine |
InChI |
InChI=1S/C11H12N2O/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,11,13H,12H2 |
InChI Key |
WJLHRCRRFACMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)NN |
Origin of Product |
United States |
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